molecular formula C5H8OS B13100870 Tetrahydro-2H-pyran-2-thione CAS No. 72037-37-7

Tetrahydro-2H-pyran-2-thione

Cat. No.: B13100870
CAS No.: 72037-37-7
M. Wt: 116.18 g/mol
InChI Key: RWLNJFYPOAZECJ-UHFFFAOYSA-N
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Description

Contextualization of the Tetrahydropyran (B127337) Ring System in Organic Chemistry

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, is a fundamental structural motif in organic chemistry. Its prevalence is particularly notable in the realm of natural products, where it forms the core of numerous biologically active molecules. chemicalbook.comchemicalbook.comgoogle.com For instance, the THP scaffold is a key component of various carbohydrates, marine toxins, and polyether antibiotics. chemicalbook.comchemicalbook.com This widespread occurrence in nature has made the synthesis of substituted tetrahydropyrans a significant focus for organic chemists aiming to construct complex natural products and their analogs.

Beyond its presence in natural products, the tetrahydropyran ring system serves a crucial role as a protective group for alcohols in multi-step organic synthesis. The formation of a tetrahydropyranyl ether by reacting an alcohol with dihydropyran is a common strategy to mask the reactivity of the hydroxyl group, allowing for chemical transformations on other parts of the molecule without interference.

Significance of the Cyclic Thione Moiety in Heterocyclic Chemistry

The replacement of the carbonyl oxygen in a lactone (a cyclic ester) with a sulfur atom gives rise to a thionolactone. The thione moiety (C=S) within a cyclic framework, such as in Tetrahydro-2H-pyran-2-thione, imparts distinct reactivity to the molecule compared to its lactone counterpart. Thiones are known to be more reactive than ketones and esters in certain reactions due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.

One of the key areas where cyclic thiones demonstrate their synthetic utility is in rearrangement reactions. They can also serve as precursors for the formation of other functional groups. The thione group's ability to participate in various cycloaddition reactions further expands its synthetic potential. nist.govgoogle.comchemicalbook.com The unique electronic properties of the thione group, embedded within a heterocyclic system, make it a valuable functional group for constructing diverse molecular architectures. nist.govunit.no

Overview of Current Research Trajectories for this compound

Current research on this compound, also known by its common name δ-thiovalerolactone, is exploring its utility in several key areas of chemical science.

A significant research trajectory involves the use of this compound and its derivatives in cycloaddition reactions . google.comchemicalbook.comrsc.orgresearchgate.net Specifically, its reaction with strained alkynes in "click-and-release" strategies is being investigated for the controlled delivery of small molecules like carbonyl sulfide (B99878) (COS), which can be subsequently converted to hydrogen sulfide (H2S) in biological systems. google.comchemicalbook.com This has potential applications in chemical biology and therapeutics.

Another major area of investigation is the ring-opening polymerization of this compound to produce polythioesters. researchgate.net These sulfur-containing polymers are of interest for their unique properties, including potential biodegradability and applications in materials science. researchgate.net

Furthermore, this compound serves as a versatile building block in organic synthesis . nih.govimist.maumich.edu Its reactive thione group allows for a variety of chemical transformations, enabling the synthesis of more complex heterocyclic systems and natural product analogs. nih.govimist.maumich.edu

Compound Properties and Spectroscopic Data

Below are tables summarizing some of the key physical and chemical properties of this compound, along with its precursor δ-valerolactone.

Table 1: Physical and Chemical Properties

PropertyThis compoundδ-Valerolactone
Molecular Formula C5H8OSC5H8O2
Molar Mass 116.18 g/mol researchgate.net100.12 g/mol
CAS Number 72037-37-7 researchgate.net542-28-9
Synonyms δ-Thiovalerolactone researchgate.netPentanoic acid, 5-hydroxy-, δ-lactone

Table 2: Spectroscopic Data for Tetrahydro-2H-pyran-2-one (δ-Valerolactone)

Spectroscopic TechniqueData
¹H NMR Data available, but specific shifts depend on the solvent and instrument.
¹³C NMR Data available, but specific shifts depend on the solvent and instrument.
IR Spectrum Data available from sources like the NIST WebBook. nist.gov
Mass Spectrum Data available from sources like the NIST WebBook.

Note: Detailed spectroscopic data for this compound is less commonly reported in publicly available databases but can be found in specialized research articles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72037-37-7

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

oxane-2-thione

InChI

InChI=1S/C5H8OS/c7-5-3-1-2-4-6-5/h1-4H2

InChI Key

RWLNJFYPOAZECJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=S)C1

Origin of Product

United States

Synthetic Methodologies for Tetrahydro 2h Pyran 2 Thione and Its Derivatives

Classical and Established Synthetic Routes to the Tetrahydro-2H-pyran-2-thione Core

The traditional approaches to synthesizing the this compound scaffold primarily revolve around the construction of the corresponding lactone, δ-valerolactone, followed by a functional group interconversion to introduce the thione moiety. Direct ring-closure strategies to form the thionolactone are less common but have been reported in specific contexts.

The direct cyclization of an acyclic precursor to form the this compound ring is not the most prevalent synthetic strategy. The dominant pathway involves the initial formation of the more stable oxo-lactone ring (δ-valerolactone), which serves as a key intermediate. The synthesis of this lactone precursor can be achieved through various ring-closure methods, such as the Baeyer-Villiger oxidation of cyclohexanone (B45756).

However, specialized examples of direct thionolactone ring formation exist. For instance, a one-pot synthesis of carbohydrate-derived thionolactones has been developed starting from 1-thiosugars. This process involves the thermolysis of an intermediate thiosulfinate, leading to ring closure and formation of the thionolactone. While effective for specific substituted derivatives, this is not a general method for producing the parent this compound. The majority of established syntheses rely on pre-forming the tetrahydropyran-2-one ring before introducing the sulfur atom.

The most classical and widely employed method for synthesizing this compound is the thionation of its corresponding lactone, δ-valerolactone (also known as Tetrahydro-2H-pyran-2-one). This functional group interconversion involves the replacement of the endocyclic carbonyl oxygen atom with a sulfur atom. Several reagents have been established for this transformation, with Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P4S10) being the most prominent. researchgate.netnih.govscielo.br

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective thionating agent for a wide range of carbonyl compounds, including lactones. researchgate.netnih.govscielo.brnih.gov The reaction is typically performed by heating the lactone with LR in an anhydrous solvent like toluene (B28343) or xylene. The mechanism involves a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group. nih.gov

Phosphorus Pentasulfide (P4S10) is another classical reagent for thionation. nih.gov However, reactions using P4S10 often require higher temperatures and may result in lower yields compared to Lawesson's Reagent. researchgate.net To improve the efficacy and simplify the purification process, P4S10 is often used in combination with other reagents. A notable combination is P4S10 and hexamethyldisiloxane (B120664) (HMDO), which can provide yields comparable or superior to those obtained with LR. nih.govresearchgate.net This combination offers the advantage of easier removal of reagent-derived byproducts through a simple hydrolytic workup or filtration. nih.govnih.govresearchgate.net

The thionation of δ-valerolactone with P4S10/HMDO has been shown to be particularly effective, yielding the desired this compound in good yield, whereas early reports suggested that Lawesson's Reagent alone was less successful for this specific lactone. nih.gov

Table 1: Comparison of Classical Thionation Reagents for δ-Valerolactone
ReagentSolventConditionsYield of this compoundReference
Lawesson's Reagent (LR)TolueneRefluxReported as low/ineffective in some studies, though product formation is confirmed. nih.gov
P4S10 / Hexamethyldisiloxane (HMDO)TolueneReflux65% (isolated) nih.gov

Modern and Sustainable Synthetic Approaches for Tetrahydro-2H-pyran-2-thiones

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and energy-efficient methods. These principles have been applied to the synthesis of this compound, primarily by improving the classical thionation step.

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of this compound synthesis, this often translates to modifying the thionation process. One approach is the use of solid-supported reagents, such as alumina-encapsulated P4S10 (P4S10/Al2O3). This method simplifies the purification process, as the reagent byproducts can be removed by simple filtration, thereby reducing the need for large volumes of solvents typically used in chromatographic purification.

Another key aspect of green synthesis is the choice of solvent. While many classical thionations use hydrocarbon solvents like toluene, research into greener alternatives is ongoing. Furthermore, the development of catalytic methods for thionation, which would reduce the stoichiometric use of phosphorus-based reagents, remains a goal in the field. The synthesis of the lactone precursor has also seen green advancements; for example, the Baeyer-Villiger oxidation of cyclohexanone can be performed using Oxone, a stable and less hazardous oxidizing agent, in water. google.com This provides a sustainable route to the key intermediate.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology has been successfully applied to the thionation of carbonyl compounds, including lactones. nih.gov The use of microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to just a few minutes.

Solvent-free, microwave-assisted thionation represents a significant step forward in terms of both energy efficiency and green chemistry. For the synthesis of thionolactones, a combination of Lawesson's Reagent (LR) and hexamethyldisiloxane (HMDO) under solvent-free microwave irradiation has been shown to be effective. This approach not only shortens reaction times but also eliminates the need for volatile and often toxic organic solvents, leading to a cleaner and more sustainable process. nih.gov Similarly, the P4S10/HMDO reagent combination can be used under microwave conditions to afford the desired thionated products in higher yields and shorter times compared to conventional methods. nih.gov

Table 2: Modern Energy-Efficient Thionation Methods
MethodReagent(s)ConditionsKey AdvantagesReference
Microwave-Assisted SynthesisLR / HMDOSolvent-free, Microwave IrradiationShorter reaction times, improved selectivity, solvent-free conditions. nih.gov
Microwave-Assisted SynthesisP4S10 / HMDOMicrowave IrradiationHigher yields and shorter reaction times compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs) Incorporating this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. They are powerful tools for rapidly building molecular complexity.

While MCRs have been extensively developed for the synthesis of various heterocyclic systems, including pyran derivatives, their application for the direct synthesis of the this compound scaffold is not well-documented in the current literature. nih.gov Established MCRs, such as those based on the Prins cyclization, can generate tetrahydropyran (B127337) rings, but these typically yield hydroxylated or otherwise functionalized products rather than the thionolactone. nih.gov The synthesis of the this compound core remains dominated by the two-step sequence of lactone formation followed by thionation. The development of a novel MCR that directly assembles the this compound ring system from simple acyclic precursors represents a potential future research direction in this field.

Synthesis of Fused Pyrano[2,3-d]pyrimidine-2-thiones

The synthesis of fused pyrano[2,3-d]pyrimidine-2-thiones is a significant area of interest in medicinal and pharmaceutical chemistry due to the diverse biological activities associated with this heterocyclic scaffold. nih.gov One of the most prevalent and efficient methods for constructing this core structure is through one-pot, multi-component reactions. nih.govacs.org This approach allows for the synthesis of complex molecules in a single step, which is advantageous in terms of time, resources, and environmental impact.

A common strategy for synthesizing 4-aryloctahydropyrano[2,3-d]pyrimidine-2-thiones involves a three-component reaction between an aromatic aldehyde, thiourea, and 3,4-dihydro-2H-pyran. nih.govacs.org This reaction can be facilitated by various catalysts, including organocatalysts. For instance, the use of L-proline as a Lewis acid organocatalyst, in conjunction with trifluoroacetic acid (TFA) as a co-catalyst, has been reported to effectively promote this transformation. nih.govacs.org The reaction is typically carried out in a solvent such as acetonitrile (B52724) under reflux conditions. nih.govacs.org

Another notable synthetic approach involves a hetero-Diels-Alder/[4+2]-cycloaddition reaction. In this method, an N-acyliminium ion intermediate is generated in situ from the reaction of an aromatic aldehyde and thiourea. nih.govacs.org This intermediate then undergoes a cycloaddition reaction with a dienophile, such as 3,4-dihydro-2H-pyran, to yield the desired fused pyranopyrimidine structure. nih.govacs.org This particular method has been noted for its diastereoselectivity, leading to the formation of specific stereoisomers. nih.govacs.org The choice of solvent can influence the reaction, with mixtures like acetonitrile and dimethylformamide (DMF) being utilized. nih.govacs.org

The versatility of the multi-component reaction is further demonstrated by the use of various catalysts, including metal catalysts and nanocatalysts, to drive the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov For example, a facile, metal-free approach has been described for the annulation of a pyran ring to thiobarbituric acid to obtain pyrano[2,3-d]pyrimidine derivatives. ekb.egscinito.ai

The following table summarizes representative examples of the synthesis of fused pyrano[2,3-d]pyrimidine-2-thiones, detailing the reactants, catalysts, and conditions employed.

Aryl AldehydeDienophileCatalyst/Co-catalystSolventReaction ConditionsProduct
Aromatic Aldehyde3,4-dihydro-2H-pyranL-proline/TFAAcetonitrileReflux, 85°C4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones
Aromatic Aldehyde3,4-dihydro-2H-pyranTMSClAcetonitrile/DMF (2:1)Reflux4-phenyloctahydropyrano[2,3-d]pyrimidin-2(8aH)-thiones
p-chlorobenzaldehydeMalononitrile and Thiobarbituric acidFe3O4, ZnO, or Mn3O4 nanoparticlesNot specifiedNot specifiedPyrano[2,3-d]pyrimidine derivatives

Reactivity and Mechanistic Investigations of Tetrahydro 2h Pyran 2 Thione

Electronic Structure and Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

The reactivity of a chemical species can be rationalized and predicted using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. The energies and coefficients of these frontier orbitals are key determinants of the reaction pathway and selectivity.

In the case of Tetrahydro-2H-pyran-2-thione, the electronic structure is influenced by the interplay of the pyran ring's conformational preferences and the electronic properties of the thionoester group. The lone pairs on the oxygen and sulfur atoms, as well as the π-system of the C=S double bond, contribute to the molecular orbitals.

Computational studies on analogous 2H-pyran-2-one and its sulfur-containing counterparts reveal that the introduction of a thione group generally raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap. materialsciencejournal.org This smaller energy gap suggests a higher reactivity for the thione derivative compared to its oxo-analogue. The HOMO is typically localized on the sulfur atom of the thiocarbonyl group, making it the primary site for nucleophilic attack. Conversely, the LUMO is often centered on the C=S π* orbital, with a significant coefficient on the carbon atom, rendering it susceptible to attack by nucleophiles in cycloaddition reactions. materialsciencejournal.org

The following table summarizes the key aspects of FMO theory in predicting the reactivity of this compound:

Orbital Energy Level Localization Predicted Reactivity
HOMORelatively HighPrimarily on the sulfur atom of the C=S groupNucleophilic character at the sulfur atom
LUMORelatively LowPrimarily on the C=S π* orbital (large coefficient on carbon)Electrophilic character at the carbon atom of the C=S group; susceptibility to cycloadditions
HOMO-LUMO GapRelatively Small-Higher reactivity compared to the corresponding lactone

Cycloaddition Reactions of this compound and Analogues

The thionoester functionality in this compound makes it a potent component in cycloaddition reactions, particularly those with inverse electron demand.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Strained Alkynes

This compound and its analogues have been shown to participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions, particularly with strained alkynes. nih.gov In these reactions, the electron-deficient diene (the thionoester) reacts with an electron-rich dienophile (the strained alkyne). The rate of these reactions is significantly influenced by the energy gap between the HOMO of the dienophile and the LUMO of the diene. The lower LUMO energy of the thione compared to the corresponding lactone enhances the reaction rate. nih.gov

The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of a small molecule, such as carbonyl sulfide (B99878) (COS), to yield a new heterocyclic or carbocyclic system. This "click-and-release" strategy has found applications in the controlled generation of signaling molecules.

Regioselectivity and Diastereoselectivity Considerations in Cycloadditions

The regioselectivity of IEDDA reactions involving unsymmetrical dienes and dienophiles is governed by the orbital coefficients of the interacting frontier orbitals. The reaction is predicted to favor the isomer where the atoms with the largest HOMO and LUMO coefficients on the dienophile and diene, respectively, form a new bond. In the case of this compound, the larger LUMO coefficient is expected on the carbon atom of the C=S group, which dictates the regiochemical outcome with unsymmetrical alkynes.

Diastereoselectivity in these cycloadditions is influenced by steric and electronic factors in the transition state. The approach of the dienophile to the diene can occur from two different faces, leading to the formation of endo or exo products. The "endo rule" in conventional Diels-Alder reactions often predicts the major product, but in IEDDA reactions, the stereochemical outcome can be more complex and dependent on the specific reactants and reaction conditions.

The following table provides a hypothetical example of regioselectivity in the IEDDA reaction of a substituted this compound with an unsymmetrical strained alkyne.

Reactant 1 (Diene) Reactant 2 (Dienophile) Predicted Major Regioisomer Rationale
4-Methyl-tetrahydro-2H-pyran-2-thione1-Phenyl-cyclooctyneAdduct with phenyl group adjacent to the sulfur atomFavorable orbital overlap between the carbon of the C=S (largest LUMO coefficient) and the phenyl-substituted carbon of the alkyne (largest HOMO coefficient)

Nucleophilic and Electrophilic Reactivity Profiles of the this compound Ring

The electrophilic carbon of the thionoester group and the potential for ring-opening render this compound susceptible to attack by a variety of nucleophiles.

Reactions with Binucleophiles and Resulting Rearrangement Pathways

The reaction of this compound with binucleophiles, such as hydrazines and diamines, can lead to complex rearrangement pathways and the formation of new heterocyclic systems. The initial step typically involves the nucleophilic attack of one of the nucleophilic centers of the binucleophile on the electrophilic carbon of the thionoester. This is often followed by a ring-opening of the pyran ring. The second nucleophilic center can then participate in an intramolecular cyclization, leading to a ring transformation. clockss.org

For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org The initial attack of the hydrazine on the thiocarbonyl carbon, followed by ring opening, generates an intermediate that can cyclize to form a six-membered dihydropyridazine (B8628806) ring, which can then be oxidized to the corresponding pyridazine. clockss.org

Ring Opening and Ring Transformation Reactions of Tetrahydropyran-2-thiones

Beyond reactions with binucleophiles, this compound can undergo ring-opening and ring transformation reactions with a variety of other nucleophiles. Strong nucleophiles can attack the thiocarbonyl carbon, leading to the cleavage of the endocyclic C-O bond and the formation of an open-chain intermediate. This intermediate can then be trapped or undergo further reactions.

For example, reaction with strong bases can lead to deprotonation at the α-position to the thiocarbonyl, followed by elimination or rearrangement. The thionoester group can also be reduced to the corresponding ether. These ring transformation reactions provide a powerful tool for the synthesis of diverse and complex molecular architectures from a readily accessible starting material. The susceptibility of the thionoester to both nucleophilic attack and radical ring-opening polymerization highlights its versatility in synthetic chemistry. rsc.orgdigitellinc.com

Influence of the Thione Functionality on Overall Reaction Pathways

The substitution of the endocyclic oxygen atom with sulfur in the carbonyl group of δ-valerolactone to form this compound, a thionolactone, profoundly influences the molecule's reactivity and the mechanistic pathways it undergoes. The thione functionality (C=S) introduces unique electronic and steric properties compared to the ketone functionality (C=O) of the corresponding lactone, leading to distinct behaviors in various chemical transformations.

One of the most significant differences is observed in nucleophilic ring-opening reactions. Thiolactones are generally more reactive towards nucleophiles than their lactone counterparts. rsc.org This increased reactivity is attributed to the relative weakness of the C–S bond compared to the C–O bond, which makes the thiolactone ring more susceptible to cleavage. rsc.org For instance, in comparative studies between simple β-thiolactones and β-lactones, the thiolactone consistently demonstrates faster reaction rates with nucleophiles such as thiols and primary amines. rsc.org This enhanced reactivity suggests that the thione group makes the carbonyl carbon a more potent electrophilic center.

The influence of the thione group extends to thermal decomposition reactions. Studies comparing the thermal stability of a series of β-thiolactones and β-lactones have revealed that β-thiolactones are considerably more thermally stable. acs.org They require higher temperatures to undergo efficient decomposition, which typically proceeds via the extrusion of carbon oxysulfide (COS). acs.org The mechanism for this fragmentation is interpreted as zwitterionic, with a change in the rate-determining step between the thiolactone and lactone series, highlighting the thione's role in stabilizing the molecule against thermal breakdown. acs.org

Furthermore, the thione functionality is instrumental in mediating radical reactions, a pathway less common for lactones. The C=S double bond is known to be "radicophilic," meaning it readily accepts radical species. digitellinc.com This property makes thionolactones, including this compound, effective monomers in radical ring-opening polymerization (rROP). chemrxiv.orgacs.org In this process, a propagating radical adds to the C=S bond, leading to the formation of a radical intermediate. This intermediate can then undergo β-scission, which opens the ring and incorporates a thioester into the polymer backbone. chemrxiv.org The efficiency of this process allows for the creation of degradable vinyl-based copolymers, as the thioester linkages can be cleaved under specific conditions. digitellinc.com The reactivity in rROP can be tuned by modifying the thionolactone structure, demonstrating the versatility of this functional group in polymer chemistry. digitellinc.com

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to better understand the reactivity of thionolactones. chemrxiv.orgacs.org These studies help in elucidating the key parameters that control the reaction pathways, such as the rate constants for radical addition and the subsequent ring-opening β-scission. chemrxiv.org Such computational investigations have been crucial in designing new, efficient thionolactone monomers for specific polymerization applications. acs.org

The distinct reactivity of thionolactones is also evident in cycloaddition reactions. Theoretical investigations into the inverse electron demand Diels-Alder reactions of various 2H-(thio)pyran-2-(thi)ones with strained alkynes have shown that these compounds exhibit different levels of reactivity based on the presence of oxygen or sulfur at different positions in the ring. researchgate.net

The following interactive table presents kinetic data from a comparative study, illustrating the enhanced reactivity of a thiolactone over a lactone in a ring-opening reaction.

Table 1: Comparative Reactivity of a β-Lactone and a β-Thiolactone with Isobutylamine

CompoundNucleophileHalf-life (t₁/₂)Relative Reactivity
β-Lactone (14)Isobutylamine1.78 h1
β-Thiolactone (15)Isobutylamine0.04 h (2.4 min)~45x faster
Data sourced from a study on the ring-opening of simple lactones and thiolactones, demonstrating the significantly faster reaction of the sulfur-containing compound. rsc.org

Chemistry of Tetrahydro 2h Pyran 2 Thione Derivatives and Analogues

Synthesis and Chemical Transformations of Substituted Tetrahydro-2H-pyran-2-thiones

The synthesis of substituted tetrahydro-2H-pyran-2-thiones, which are six-membered thiolactones (specifically δ-thiovalerolactones), is most commonly achieved through the thionation of the corresponding oxygen analogues, substituted tetrahydro-2H-pyran-2-ones (δ-valerolactones). This transformation involves the replacement of the endocyclic carbonyl oxygen atom with a sulfur atom.

The premier reagent for this conversion is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). chemicalbook.comwikipedia.org This organosulfur compound is a mild and efficient thionating agent for a wide array of carbonyl compounds, including ketones, amides, esters, and lactones. chemicalbook.comorganic-chemistry.org The reaction is typically performed by heating the substituted δ-valerolactone with Lawesson's Reagent in an anhydrous solvent such as toluene (B28343) or xylene.

The mechanism of thionation with Lawesson's Reagent involves the dissociation of the central four-membered phosphorus-sulfur ring to form a reactive dithiophosphine ylide intermediate. wikipedia.orgnih.gov This ylide then reacts with the carbonyl group of the lactone to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl group (the thiolactone) and a stable P=O bond-containing byproduct. organic-chemistry.orgnih.gov The reaction rate is generally faster for more electron-rich carbonyls. wikipedia.org

Below is a table summarizing the key aspects of this synthetic approach.

Reactant Reagent Key Intermediate Product Typical Conditions
Substituted δ-ValerolactoneLawesson's ReagentThiaoxaphosphetaneSubstituted Tetrahydro-2H-pyran-2-thioneToluene or Xylene, Reflux

Chemical transformations of tetrahydro-2H-pyran-2-thiones are characteristic of the thiolactone functional group. Like their ester and lactone counterparts, they are susceptible to nucleophilic attack at the electrophilic thiocarbonyl carbon. This can lead to ring-opening reactions. For instance, reaction with strong nucleophiles such as amines or alkoxides can cleave the endocyclic thioester bond to form 5-mercapto-N-substituted-pentanamides or 5-mercapto-pentanoic acid esters, respectively. The reactivity of the thiolactone is generally different from that of the corresponding lactone, often exhibiting greater thermal stability but distinct reactivity profiles toward various nucleophiles. acs.org

Fused Heterocyclic Systems Containing the Tetrahydropyran-2-thione Moiety

The this compound scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the functionalization of the carbon atoms adjacent to the thiocarbonyl group, leading to the construction of a new ring fused to the pyran core.

Synthetic Approaches to Pyrano[2,3-d]pyrimidine-2-thiones

A prominent and efficient method for the synthesis of pyrano[2,3-d]pyrimidine-2-thiones is the one-pot, three-component condensation reaction. This strategy provides a direct route to these fused systems with high atom economy. The reaction typically involves the condensation of an aromatic aldehyde, thiobarbituric acid (which provides the pyrimidine-2-thione portion), and a compound with an active methylene (B1212753) group, often malononitrile, in the presence of a catalyst. While this reaction constructs the pyran ring onto a pre-existing pyrimidine-2-thione, the resulting fused product contains the core pyran structure.

Various catalytic systems have been developed to promote this reaction, enhancing yields and facilitating milder reaction conditions. These include organocatalysts, metal-based catalysts, and magnetic nanocatalysts, which offer the advantage of easy recovery and reusability.

The table below details examples of catalysts used in this multicomponent synthesis.

Aldehyde Component Active Methylene Source Catalyst Solvent/Conditions Product
Aromatic AldehydesThiobarbituric Acid & MalononitrileFe₃O₄@poly(vinyl alcohol) NPsNot specified5-Amino-7-aryl-4,8-dihydro-3H-pyrano[2,3-d]pyrimidine-2-thione derivatives
Aromatic AldehydesThiobarbituric Acid & Malononitrileγ-Fe₂O₃@SiO₂@[Bis-APTES]Cl₂Not specified5-Amino-7-aryl-4,8-dihydro-3H-pyrano[2,3-d]pyrimidine-2-thione derivatives
p-ChlorobenzaldehydeThiobarbituric Acid & MalononitrileFe₃O₄, ZnO, or Mn₃O₄ NanoparticlesNot specified7-(4-chlorophenyl)-5-imino-4,5,6,7-tetrahydro-1H-pyrano[2,3-d]pyrimidine-2(3H)-thione

Exploration of Other Condensed Ring Systems

While the synthesis of pyrano[2,3-d]pyrimidine-2-thiones is well-established, the exploration of other heterocyclic systems fused to the this compound moiety is less documented. However, established reactions in heterocyclic chemistry can be adapted to create such systems.

One potential route is the synthesis of thieno-fused derivatives, such as pyrano[4',3':4,5]thieno[2,3-d]pyrimidines, through a multistep sequence starting from the tetrahydropyran (B127337) core. scielo.br A key reaction for forming a fused thiophene (B33073) ring is the Gewald reaction. A hypothetical adaptation could involve the reaction of a substituted this compound (acting as the ketone component), elemental sulfur, and a compound with an activated methylene group like malononitrile, in the presence of a base catalyst such as triethylamine. scielo.br This would lead to a 2-aminothiophene fused to the pyran ring. Subsequent cyclization with reagents like formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could then form a fused pyrimidine (B1678525) ring, yielding a pyrano-thieno-pyrimidine system. scielo.brscielo.br

Future Research Directions and Unexplored Avenues in Tetrahydro 2h Pyran 2 Thione Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The primary route to Tetrahydro-2H-pyran-2-thione involves the thionation of its corresponding lactone, δ-valerolactone. Classic thionating agents like Lawesson's reagent have been employed, but future research will likely pivot towards more efficient, milder, and selective methodologies.

A particularly promising direction is the use of combination reagents. For instance, the reagent system comprising phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) has demonstrated high efficiency in converting esters and lactones to their thiono derivatives. audreyli.com This method often provides yields comparable or superior to those obtained with Lawesson's reagent and benefits from a simpler workup procedure, as the byproducts can be removed by hydrolysis or simple filtration rather than chromatography. audreyli.com The application and optimization of the P₄S₁₀/HMDO system specifically for δ-valerolactone thionation could lead to a more scalable and cost-effective synthesis of this compound.

Future synthetic explorations could also include:

Flow Chemistry: Implementing thionation reactions in continuous flow reactors could enhance reaction control, improve safety by minimizing the handling of hazardous reagents, and facilitate large-scale production.

Catalytic Thionation: The development of catalytic methods for thionation, moving away from stoichiometric reagents, would represent a significant advancement in terms of atom economy and sustainability.

Novel Thionating Reagents: The design and synthesis of new, more selective thionating agents that operate under milder conditions and tolerate a wider range of functional groups are of continuous interest.

Discovery of Novel Reactivity Patterns and Mechanistic Insights

Thiolactones are thermodynamically stable yet reactive molecules, offering a unique platform for chemical transformations. nih.gov Their reactivity is centered on the susceptibility of the thioester bond to nucleophilic attack. The ability of thiolactones to undergo ring-opening upon reaction with nucleophiles is a cornerstone of their application in synthetic and polymer chemistry. nih.gov

A key area for future investigation is the aminolysis of this compound. The reaction with primary amines opens the thiolactone ring to produce amido thiols in a single step. nih.gov This transformation is highly valuable as it converts a simple cyclic precursor into a linear, bifunctional molecule with both amide and thiol groups, which can be used for further synthetic elaborations. This one-pot aminolysis followed by a subsequent reaction, such as a thiol-ene conjugation, is known as amine-thiol-ene conjugation and allows for efficient double functionalization. nih.gov

Another important reaction pattern to explore is thiol-thioester exchange . This reversible reaction, where an external thiol displaces the internal sulfur atom to open the ring, is instrumental in the field of dynamic covalent chemistry. nih.gov Investigating the kinetics and equilibrium of this process with various thiols could enable the use of this compound in creating dynamic combinatorial libraries and self-healing materials. nih.gov

Future research should aim to:

Systematically study the kinetics of aminolysis with a diverse range of amines (primary, secondary, and functionalized) to understand steric and electronic effects.

Explore the reactivity with other nucleophiles, such as alcohols, hydrazines, and carbon nucleophiles, to unlock new synthetic pathways.

Investigate the potential for stereoselective ring-opening reactions using chiral nucleophiles or catalysts, which could lead to enantiopure amido-thiol products.

Application of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For the aminolysis of thiolactones, high-level computational methods have already been used to provide detailed mechanistic insights. acs.orgnih.gov

Studies on γ-thiolactones using methods like CBS-QB3 and COSMO-RS have modeled the reaction pathways, including concerted, zwitterionic stepwise, and neutral stepwise mechanisms. acs.orgnih.gov These calculations have revealed that the reaction often proceeds through an assisted stepwise mechanism, where the formation of a neutral tetrahedral intermediate is the rate-determining step. nih.gov The models also show that the reaction can be assisted by other amine molecules at low conversions or by the thiol product at high conversions. nih.gov

Future computational work on this compound should focus on:

DFT Calculations: Applying Density Functional Theory (DFT) to model the inverse electron demand Diels-Alder (IEDDA) reactions, similar to studies on unsaturated 2H-pyran-2-thiones, could predict its potential as a diene in cycloaddition reactions. researchgate.net

Mechanism Elucidation: Performing detailed computational analysis of its reactions with various nucleophiles to precisely map the potential energy surfaces, identify transition states, and calculate activation barriers. This would provide a quantitative understanding of its reactivity and selectivity.

Predictive Screening: Using computational models to screen virtual libraries of nucleophiles or catalysts to identify promising candidates for new reactions before undertaking experimental work, thereby accelerating the discovery process.

Expanding the Scope of Derived and Fused Chemical Architectures

A significant frontier in the chemistry of this compound is its use as a building block for more complex molecular architectures. The true potential of this compound lies not just in its own structure, but in the structures that can be derived from it.

The primary strategy for creating new architectures revolves around the versatile amido-thiol intermediates generated from the aminolysis ring-opening reaction discussed previously. These linear molecules are equipped with two distinct functional handles, the thiol and the amide, which can be manipulated in subsequent synthetic steps.

Future research should explore intramolecular cyclization reactions of these amido-thiol intermediates to construct novel fused heterocyclic systems . For example:

The thiol group could react with an electrophilic center introduced elsewhere in the molecule to form fused sulfur-containing rings like thiazinones or thiazolidinones.

The amide nitrogen could act as a nucleophile in cyclization reactions to generate N-fused heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov

The development of tandem reaction sequences, where the ring-opening of this compound is immediately followed by an intramolecular cyclization, would provide a powerful and efficient method for assembling complex fused structures from a simple starting material. This approach aligns with modern synthetic goals of step-economy and molecular diversity. mdpi.com

Q & A

Q. What are the common synthetic routes for Tetrahydro-2H-pyran-2-thione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via thiolactonization of thioacid precursors or cyclocondensation of mercapto-carboxylic acids. For example, Prins cyclization (used for oxygen analogs in ) can be adapted by substituting silane with sulfur-containing reagents. Key parameters include:
  • Catalysts : Acid catalysts (e.g., H₂SO₄ or Lewis acids) to promote cyclization .
  • Solvents : Anhydrous conditions (e.g., dichloromethane) to avoid hydrolysis .
  • Temperature : Controlled heating (80–120°C) to optimize ring closure without side reactions .
    Yield and purity depend on stoichiometric ratios and purification methods (e.g., column chromatography or recrystallization).

Q. How can spectroscopic techniques distinguish this compound from its oxygen analog (Tetrahydro-2H-pyran-2-one)?

  • Methodological Answer :
  • ¹H/¹³C NMR : The thione’s sulfur atom induces deshielding in adjacent protons (e.g., C2-H resonance shifts downfield by ~0.5–1.0 ppm compared to the lactone) .
  • IR Spectroscopy : A strong C=S stretch (~1200–1250 cm⁻¹) vs. C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks differ by 16 Da (S vs. O), with fragmentation patterns reflecting sulfur’s lower electronegativity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Thiones are prone to hydrolysis in acidic/basic conditions. Stability assays (HPLC monitoring) show degradation above pH 10 (base-catalyzed ring opening) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, lower than oxygen analogs due to weaker C-S bonds .
  • Storage : Anhydrous, inert atmospheres (argon) at 4°C recommended to prevent oxidation .

Advanced Research Questions

Q. How do substituents on the tetrahydropyran ring affect the electronic and steric properties of this compound?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -NO₂) at C4/C5 positions lower the HOMO-LUMO gap, enhancing reactivity .
  • Steric Effects : Bulky substituents (e.g., phenyl at C2) reduce ring puckering flexibility, as shown by X-ray crystallography of analogs .
  • Experimental Validation : Compare reaction rates of substituted derivatives in nucleophilic additions (e.g., Grignard reactions) .

Q. What mechanistic pathways govern the tautomerism of this compound in protic vs. aprotic solvents?

  • Methodological Answer :
  • Kinetic Studies : Use deuterated solvents (D₂O vs. DMSO-d₆) to track tautomeric equilibrium via ¹H NMR. Thione-enol tautomerism favors the thiolactone form in aprotic solvents .
  • Solvent Polarity : High-polarity solvents stabilize the thione form (dipole moment calculations via Gaussian software) .
  • Isotopic Labeling : ³⁴S labeling tracks sulfur migration during tautomerism .

Q. How can this compound be functionalized for applications in drug discovery?

  • Methodological Answer :
  • Nucleophilic Additions : React with amines to form thioamide derivatives (e.g., using EDCI/HOBt coupling) .
  • Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄ catalyst) to introduce aryl groups .
  • Biological Screening : Test derivatives for enzyme inhibition (e.g., cysteine proteases via IC₅₀ assays) .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : reports Prins cyclization yields >80% for oxygen analogs, but sulfur analogs (thiones) may yield <60% due to slower kinetics and side reactions. Researchers should optimize catalyst loading (e.g., 20 mol% BF₃·OEt₂) and reaction time .
  • Spectroscopic Assignments : Conflicting IR peaks in (C=O at 1700 cm⁻¹) vs. thione data (C=S at 1250 cm⁻¹) highlight the need for combined techniques (e.g., Raman spectroscopy) to resolve ambiguities .

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